molecular formula C9H11FO2 B2771138 2-Fluoro-5-(propan-2-yloxy)phenol CAS No. 1243289-64-6

2-Fluoro-5-(propan-2-yloxy)phenol

Cat. No.: B2771138
CAS No.: 1243289-64-6
M. Wt: 170.183
InChI Key: IGAFZKVUAHEQDV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is also known by its IUPAC name, 2-fluoro-5-isopropoxyphenol . This compound is characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(propan-2-yloxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated phenol derivative and an isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The isopropyl alcohol undergoes nucleophilic substitution with the fluorinated phenol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity level.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(propan-2-yloxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propan-2-yloxy)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(propan-2-yloxy)phenol: Similar structure but with the isopropoxy group in a different position.

    2-Fluoro-5-(methoxy)phenol: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Fluoro-5-(ethoxy)phenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

2-Fluoro-5-(propan-2-yloxy)phenol is unique due to the specific positioning of the fluorine and isopropoxy groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAFZKVUAHEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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